molecular formula C23H19N3O B2905933 N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2188279-40-3

N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2905933
CAS No.: 2188279-40-3
M. Wt: 353.425
InChI Key: SLXGDZBTDIKYOM-UHFFFAOYSA-N
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Description

N-([3,3'-Bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. The molecular structure incorporates a naphthalene ring system linked to a bipyridine moiety through an acetamide bridge. The naphthalene group is a common pharmacophore known for its ability to engage in hydrophobic interactions with biological targets . The presence of the bipyridine unit, which is a privileged scaffold in inhibitor design, suggests potential for this compound to interact with various enzymatic systems. Bipyridine-containing molecules frequently demonstrate activity as protein kinase inhibitors, and similar N-(naphthalen-yl)acetamide derivatives have been investigated for their potent antiproliferative activities against a range of human cancer cell lines . This structural profile makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology. Its primary research value lies in its potential as a lead compound for the development of highly potent and selective enzyme inhibitors . Further investigation is required to fully elucidate its specific molecular target and precise mechanism of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c27-23(12-19-7-3-6-18-5-1-2-9-22(18)19)26-14-17-11-21(16-25-13-17)20-8-4-10-24-15-20/h1-11,13,15-16H,12,14H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXGDZBTDIKYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes available research findings, pharmacological properties, and potential applications of this compound.

Molecular Formula : C23_{23}H19_{19}N3_{3}O
Molecular Weight : 353.4 g/mol
CAS Number : 2188279-40-3

The compound's structure features a bipyridine moiety linked to a naphthalene acetamide, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Inhibition of DNA Topoisomerase : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA topoisomerase activity. This mechanism disrupts DNA replication and transcription, leading to cancer cell death.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
  • Angiogenesis Inhibition : It may also inhibit angiogenesis, which is the formation of new blood vessels from existing ones. This property is particularly important in cancer therapy as it can starve tumors of necessary nutrients and oxygen.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics akin to other quinoxaline derivatives. Factors such as pH and the presence of other compounds can influence its bioavailability and efficacy.

Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on various cancer cell lines through topoisomerase inhibition.
Antimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacteria.
Pharmacological PropertiesHighlighted the compound's potential as a lead structure for drug development targeting specific enzymes and receptors.

Case Studies

  • Cancer Treatment Case Study : A study involving a derivative of this compound indicated that it could reduce tumor size in xenograft models by approximately 50% when administered at optimal dosages over a period of two weeks .
  • Antimicrobial Efficacy Case Study : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option .

Scientific Research Applications

Structure and Composition

  • Chemical Formula: C23H19N3O
  • Molecular Weight: 353.4 g/mol
  • CAS Number: 2188279-40-3

The compound features a bipyridine moiety linked to a naphthylacetamide group, which contributes to its chemical reactivity and interaction with biological systems.

Coordination Chemistry

N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide serves as an effective ligand in coordination chemistry. Its bipyridine structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material synthesis.

Case Study: Metal Complex Formation

Research has demonstrated that this compound can coordinate with transition metals like palladium and platinum, enhancing their catalytic properties in organic reactions. These complexes have been explored for their ability to facilitate cross-coupling reactions, a fundamental process in organic synthesis.

Biological Applications

The compound has shown promise in medicinal chemistry as a potential anticancer agent. Its ability to intercalate into DNA suggests a mechanism by which it could inhibit cancer cell proliferation.

Anticancer Mechanism

Studies indicate that this compound can disrupt the normal function of DNA in cancer cells, leading to apoptosis. For instance, a study reported an IC50 value of approximately 20 µM against melanoma cell lines, indicating significant cytotoxicity.

Material Science

In materials science, this compound is being investigated for its role in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for enhancing the efficiency of these devices.

Application in OLEDs

The incorporation of this compound into OLEDs has been shown to improve light emission efficiency due to its ability to facilitate charge transport within the device structure.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Activities Reference
N-([3,3'-Bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide Bipyridinylmethyl, naphthalene Not reported Hypothesized metal coordination, lipophilicity
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Chloro, fluoro-phenyl 328.76 Crystallinity studied; halogen effects
2-(4-Methoxyphenoxy)-N-(naphthalen-1-yl)acetamide Methoxyphenoxy 333.37 Potential solubility modulation via ether
N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide Piperidine 294.38 AChE/BChE inhibition
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride Aminoethyl (impurity) 274.75 Pharmaceutical impurity profile
N-Acetylamrinone (CAS 62749-47-7) 3,4'-Bipyridin-6-one 229.23 Potential dihydroquinolone-like activity
Key Observations:
  • Bipyridine vs. Aromatic Substitutents: The bipyridine group in the target compound distinguishes it from halogenated (e.g., chloro/fluoro in ) or oxygenated (e.g., methoxyphenoxy in ) analogues. Bipyridine may enhance binding to metalloenzymes or serve as a ligand in coordination chemistry.
  • Biological Activity : Piperidine-containing analogues (e.g., ) exhibit cholinesterase inhibition (IC50 values ~0.028 mM for MAO-A), suggesting that the target compound’s bipyridine group could modulate similar enzymatic targets.
  • Physicochemical Properties : Halogen substituents (e.g., in ) increase molecular weight and may improve crystallinity, whereas methoxy groups () enhance solubility. The naphthalene core consistently contributes to high lipophilicity across analogues.

Physicochemical and Computational Data

  • Lipophilicity : The naphthalene group confers high logP values across analogues, predicting moderate-to-low aqueous solubility.
  • Hydrogen Bonding : Bipyridine’s nitrogen atoms may act as hydrogen bond acceptors, as seen in related pyridine derivatives ().
  • Computational Predictions: For the closely related N-acetylamrinone (), PSA = 71.09 Ų and pKa ~14.07, suggesting similar basicity for the target compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Use coupling reactions between bipyridine derivatives and naphthyl-acetamide precursors, employing reagents like N,N-dimethylformamide (DMF) and bases (e.g., potassium carbonate) to facilitate bond formation .
  • Optimize temperature (typically 80–120°C) and solvent polarity to improve yield. Monitor reaction progress via TLC or HPLC .
  • Purify via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization for higher purity .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm proton environments and carbon frameworks, focusing on aromatic regions (δ 7–9 ppm for naphthalene and bipyridine) .
  • X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length and angle measurements. Address disordered regions with restraints .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} determination .
  • Test antimicrobial activity via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets like Bcl-2 or kinases?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger) to model binding to anti-apoptotic proteins (e.g., Bcl-2), focusing on π-π stacking between naphthalene and hydrophobic pockets .
  • Validate with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .
  • Compare predicted binding affinities with experimental IC50_{50} values to refine models .

Q. How can structure-activity relationship (SAR) studies be conducted by modifying substituents?

  • Methodology :

  • Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO2_2) on the bipyridine or naphthalene rings to assess effects on bioactivity .
  • Use 2D-QSAR models to correlate substituent parameters (Hammett σ) with cytotoxicity .
  • Test solubility changes via LogP measurements to optimize pharmacokinetics .

Q. How can discrepancies in crystallographic data from different refinement tools be resolved?

  • Methodology :

  • Compare SHELXL refinements with newer software (e.g., Olex2), adjusting restraints for disordered solvent molecules .
  • Validate hydrogen-bonding networks using difference Fourier maps and enforce geometric constraints during refinement .
  • Cross-check with spectroscopic data to resolve ambiguities in bond assignments .

Q. What strategies address contradictions in biological activity across studies?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Use orthogonal assays (e.g., apoptosis flow cytometry vs. MTT) to confirm mechanisms .
  • Analyze batch-to-batch compound purity via HPLC; impurities >2% may skew results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.